molecular formula C43H53N8O7P B15140578 3'-DMTr-dG(dmf)

3'-DMTr-dG(dmf)

Cat. No.: B15140578
M. Wt: 824.9 g/mol
InChI Key: IUJKDDDBKLNXIF-UNHDIWNRSA-N
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Preparation Methods

The synthesis of 3’-Dimethoxytrityl-deoxyguanosine (dimethylformamidine) typically involves the protection of the guanine base with a dimethylformamidine group. This protection allows for the selective deprotection and coupling of nucleotides during oligonucleotide synthesis . The synthetic route generally includes the following steps:

Mechanism of Action

The mechanism of action of 3’-Dimethoxytrityl-deoxyguanosine (dimethylformamidine) involves its role as a protected nucleoside in oligonucleotide synthesis. The dimethylformamidine group protects the guanine base during the synthesis process, allowing for selective deprotection and coupling of nucleotides . This protection ensures the efficient and accurate synthesis of oligonucleotides .

Properties

Molecular Formula

C43H53N8O7P

Molecular Weight

824.9 g/mol

IUPAC Name

N'-[9-[(2R,4S,5R)-4-[bis(4-methoxyphenyl)-phenylmethoxy]-5-[[2-cyanoethoxy-[di(propan-2-yl)amino]phosphanyl]oxymethyl]oxolan-2-yl]-6-oxo-1H-purin-2-yl]-N,N-dimethylmethanimidamide

InChI

InChI=1S/C43H53N8O7P/c1-29(2)51(30(3)4)59(55-24-12-23-44)56-26-37-36(25-38(57-37)50-28-45-39-40(50)47-42(48-41(39)52)46-27-49(5)6)58-43(31-13-10-9-11-14-31,32-15-19-34(53-7)20-16-32)33-17-21-35(54-8)22-18-33/h9-11,13-22,27-30,36-38H,12,24-26H2,1-8H3,(H,47,48,52)/b46-27+/t36-,37+,38+,59?/m0/s1

InChI Key

IUJKDDDBKLNXIF-UNHDIWNRSA-N

Isomeric SMILES

CC(C)N(C(C)C)P(OCCC#N)OC[C@@H]1[C@H](C[C@@H](O1)N2C=NC3=C2N=C(NC3=O)/N=C/N(C)C)OC(C4=CC=CC=C4)(C5=CC=C(C=C5)OC)C6=CC=C(C=C6)OC

Canonical SMILES

CC(C)N(C(C)C)P(OCCC#N)OCC1C(CC(O1)N2C=NC3=C2N=C(NC3=O)N=CN(C)C)OC(C4=CC=CC=C4)(C5=CC=C(C=C5)OC)C6=CC=C(C=C6)OC

Origin of Product

United States

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